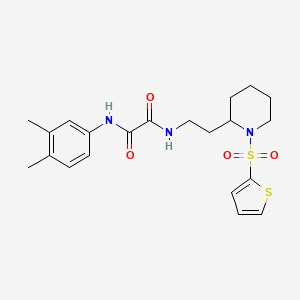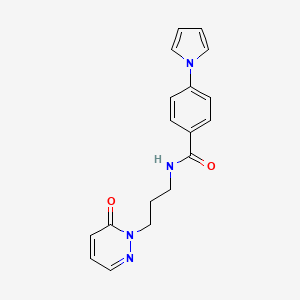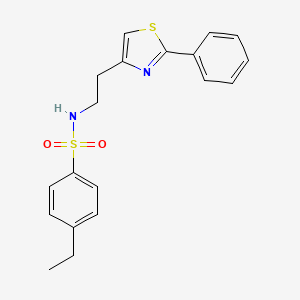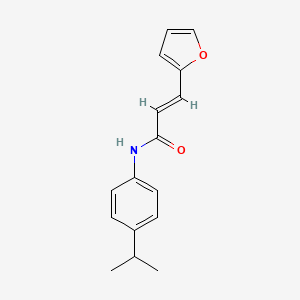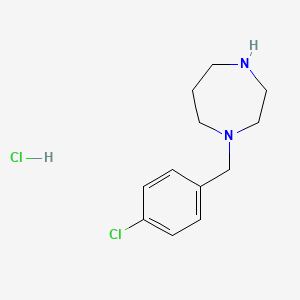![molecular formula C16H15ClN2O3 B2392943 [(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 380167-46-4](/img/structure/B2392943.png)
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that belongs to the family of pyridine carboxylates. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of [(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes or receptors in the body. In medicinal chemistry, it has been studied for its potential inhibition of cancer cell growth by targeting specific enzymes involved in cell division and proliferation. In agriculture, it has been investigated for its potential inhibition of specific enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate are dependent on the specific application and dosage. In medicinal chemistry, it has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic effects. In agriculture, it has been shown to exhibit herbicidal and insecticidal effects. The specific biochemical and physiological effects of [(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate are still being investigated, and further research is needed to fully understand its effects in different applications.
実験室実験の利点と制限
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its synthetic accessibility, which allows for the production of large quantities for research purposes. Another advantage is its potential applications in various fields, which provides opportunities for interdisciplinary research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal. Another limitation is its complex synthesis method, which requires specialized equipment and expertise.
将来の方向性
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several future directions for research. One of the future directions is the investigation of its potential applications in the development of novel drugs for the treatment of various diseases. Another future direction is the investigation of its potential use as a herbicide and insecticide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and specific biochemical and physiological effects in different applications. Furthermore, the development of new synthesis methods and modifications of the compound may lead to the discovery of new properties and potential applications.
合成法
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be synthesized using various methods, including the reaction of 2-chloro-3-pyridinecarboxylic acid with 2,6-dimethylphenyl isocyanate in the presence of a base. Another method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 2,6-dimethylphenylamine in the presence of a coupling agent. The synthesis of [(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex process that requires careful consideration of the reaction conditions, such as temperature, pressure, and solvent.
科学的研究の応用
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In agriculture, it has been studied as a potential herbicide and insecticide. In material science, it has been investigated for its potential use in the synthesis of novel materials with unique properties.
特性
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-5-3-6-11(2)14(10)19-13(20)9-22-16(21)12-7-4-8-18-15(12)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNLHIPRFUJLBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2392860.png)
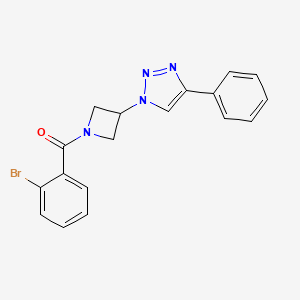
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2392864.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)
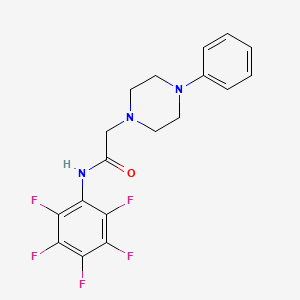
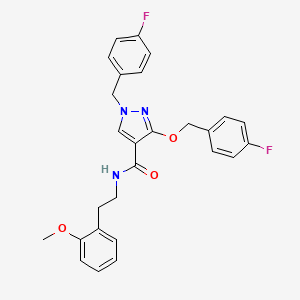
![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)
